4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile
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Overview
Description
4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to cyclization and thiolation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorine and nitrile groups play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzonitrile
- 2-Thioxo-4-(trifluoromethyl)pyridine
- 6-(4-Fluorophenyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
Uniqueness
4-(Trifluoromethyl)-6-(4-fluorophenyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile stands out due to its combination of fluorine, sulfur, and nitrile groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
625370-80-1 |
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Molecular Formula |
C13H6F4N2S |
Molecular Weight |
298.26 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-sulfanylidene-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6F4N2S/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5,9H |
InChI Key |
SDANNVLCXBGZLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=S)N2)C#N)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)C(C(=C2)C(F)(F)F)C#N)F |
solubility |
not available |
Origin of Product |
United States |
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